molecular formula C9H17N B13550772 Decahydrocyclopenta[d]azepine

Decahydrocyclopenta[d]azepine

Cat. No.: B13550772
M. Wt: 139.24 g/mol
InChI Key: MBCQCLOAEMISBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydrocyclopenta[d]azepine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C9H17N, and it has a monoisotopic mass of 139.136093 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydrocyclopenta[d]azepine can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method is the multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .

Industrial Production Methods

Industrial production of this compound often involves one-pot synthesis procedures. These methods are efficient and cost-effective, making them suitable for large-scale production. The use of electrocyclization reactions, particularly [1,7]-electrocyclization, is also prevalent in the industrial synthesis of azepine derivatives .

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclopenta[d]azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed in the reduction of this compound.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Decahydrocyclopenta[d]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown potential as anticonvulsants, analgesics, and antidepressants. Additionally, these compounds are used in the development of new drugs for the treatment of psychiatric disorders, autoimmune diseases, and cancer .

Mechanism of Action

The mechanism of action of Decahydrocyclopenta[d]azepine involves its interaction with specific molecular targets and pathways. For instance, azepine derivatives are known to inhibit sodium channel firing, which can help in treating seizure activity. These compounds also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Benzodiazepine: Contains a benzene ring fused to a diazepine ring.

    Oxazepine: Contains an oxygen atom in the seven-membered ring.

    Thiazepine: Contains a sulfur atom in the seven-membered ring

Uniqueness

Decahydrocyclopenta[d]azepine is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine

InChI

InChI=1S/C9H17N/c1-2-8-4-6-10-7-5-9(8)3-1/h8-10H,1-7H2

InChI Key

MBCQCLOAEMISBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCNCCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.